molecular formula C21H24N2O2 B5126076 4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B5126076
M. Wt: 336.4 g/mol
InChI Key: SWPOZBMHSPSHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, commonly known as EPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzamides and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EPPB is not fully understood, but it is believed to act on the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune response. EPPB has been found to inhibit the activation of NF-κB and thus reduce inflammation.
Biochemical and Physiological Effects
EPPB has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. EPPB has also been found to inhibit the activation of T cells and macrophages, which play a key role in the immune response.

Advantages and Limitations for Lab Experiments

EPPB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to have low toxicity and high stability, making it suitable for in vitro and in vivo experiments. However, EPPB has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of EPPB. One potential direction is the development of EPPB analogs with improved solubility and stability. Another direction is the study of EPPB in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, the mechanism of action of EPPB needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion
In conclusion, EPPB is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been studied for its mechanism of action and biochemical and physiological effects. EPPB has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of EPPB, including the development of EPPB analogs and the study of EPPB in combination with other drugs.

Synthesis Methods

The synthesis of EPPB involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This is then reacted with N-(2-amino-phenyl) piperidine to form 4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. The synthesis method has been optimized to yield high purity and yield of EPPB.

Scientific Research Applications

EPPB has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. EPPB has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

4-ethyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-16-10-12-17(13-11-16)20(24)22-19-9-5-4-8-18(19)21(25)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPOZBMHSPSHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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